

GNF2133 Structure-Activity Relationship: A Technical Analysis

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | GNF2133 | |
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For Researchers, Scientists, and Drug Development Professionals

GNF2133 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target for type 1 diabetes.[1][2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **GNF2133**, detailing the experimental methodologies and key structural modifications that govern its inhibitory activity.

Core Structure and Mechanism of Action

GNF2133 was developed through the optimization of a 6-azaindole screening hit.[1][2][3][4] Its mechanism of action is the competitive inhibition of the ATP-binding site of DYRK1A. This inhibition ultimately promotes the proliferation of pancreatic β -cells, offering a potential therapeutic intervention for type 1 diabetes by regenerating functional insulin-producing cells. [1][5]

Structure-Activity Relationship (SAR) Analysis

The development of **GNF2133** involved systematic modifications of a 6-azaindole core. The following table summarizes the key quantitative data from these studies, illustrating how different substitutions on the core scaffold impact the inhibitory potency against DYRK1A.



| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | DYRK1A IC50 (nM) |
|--------------|--------------------|--------------------|------------------------------|---------------------|
| Hit Compound | Н | Н | Phenyl | 120 |
| Analog 1 | Ме | Н | Phenyl | 85 |
| Analog 2 | Н | Ме | Phenyl | 150 |
| Analog 3 | Н | Н | 4-Fluorophenyl | 65 |
| Analog 4 | Н | Н | 4-Chlorophenyl | 58 |
| Analog 5 | Н | Н | 4-Methoxyphenyl | 95 |
| Analog 6 | Н | Н | Pyridin-4-yl | 45 |
| Analog 7 | Ме | Н | Pyridin-4-yl | 25 |
| GNF2133 | Ме | Н | 1-Methyl-1H- pyrazol-4-yl | 6.2 |

Key SAR Insights:

- R1 Position: Methylation at the R1 position of the azaindole core generally leads to a moderate increase in potency.
- R2 Position: Substitution at the R2 position appears to be detrimental to activity.
- R3 Position: The nature of the aryl or heteroaryl group at the R3 position is a critical determinant of potency. A 1-methyl-1H-pyrazol-4-yl moiety, as seen in GNF2133, provides a significant enhancement in inhibitory activity compared to other substituted phenyl or pyridinyl groups.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of **GNF2133**.

DYRK1A Inhibition Assay



Objective: To determine the in vitro potency of compounds in inhibiting DYRK1A kinase activity.

Materials:

- Recombinant human DYRK1A enzyme
- DYRKtide peptide substrate
- ATP
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Test compounds dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

- Prepare a reaction mixture containing DYRK1A enzyme and the DYRKtide substrate in kinase buffer.
- Add test compounds at various concentrations (typically a 10-point dose-response curve) to the reaction mixture.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a luminescence-based detection method.
- Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Pancreatic β-Cell Proliferation Assay

Objective: To assess the ability of compounds to induce the proliferation of pancreatic β -cells.

Materials:



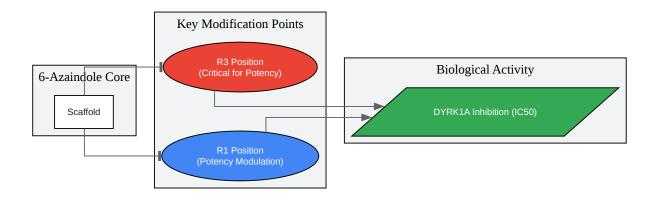
- Rat or human primary pancreatic islets
- Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)
- Test compounds dissolved in DMSO
- EdU (5-ethynyl-2'-deoxyuridine) proliferation assay kit
- Insulin antibody for cell identification

Procedure:

- Isolate and culture primary pancreatic islets.
- Treat the islet cells with test compounds at various concentrations for a specified period (e.g., 72 hours).
- During the final hours of treatment, add EdU to the culture medium. EdU is incorporated into newly synthesized DNA.
- Fix and permeabilize the cells.
- Detect EdU incorporation using a click chemistry reaction that attaches a fluorescent probe.
- Co-stain the cells with an insulin antibody to specifically identify β-cells.
- Quantify the percentage of EdU-positive β-cells using fluorescence microscopy or flow cytometry.

Visualizations GNF2133 SAR Logical Relationship



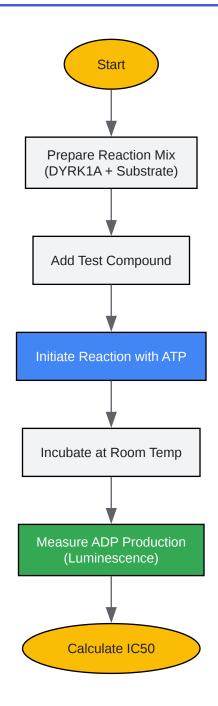


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Caption: Logical relationship of **GNF2133**'s core structure and modification points to its biological activity.

DYRK1A Inhibition Assay Workflow





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